molecular formula C17H20N2S B1222237 1,3-Bis(2-phenylethyl)thiourea

1,3-Bis(2-phenylethyl)thiourea

Cat. No.: B1222237
M. Wt: 284.4 g/mol
InChI Key: HVCLISLMGLZZDM-UHFFFAOYSA-N
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Description

1,3-Bis(2-phenylethyl)thiourea is a symmetrical thiourea derivative characterized by two 2-phenylethyl groups attached to the thiourea core (N–C(=S)–N). Its molecular formula is C₁₇H₂₀N₂S, with a molar mass of 284.42 g/mol and a reported melting point of 135°C . The compound’s structure features aromatic substituents, which influence its electronic properties, solubility, and intermolecular interactions. Thioureas are widely studied for their diverse applications, including antioxidant activity, catalysis, and material science.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit variations in biological activity, thermal stability, and crystallinity depending on substituent type (alkyl, aryl, halogenated, or heterocyclic). Below is a detailed comparison of 1,3-Bis(2-phenylethyl)thiourea with structurally analogous compounds:

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
This compound 2-Phenylethyl C₁₇H₂₀N₂S 284.42 135 Aromatic, moderate solubility in polar solvents
1,3-Bis(3,4-dichlorophenyl)thiourea 3,4-Dichlorophenyl C₁₃H₈Cl₄N₂S 358.10 198–200 High thermal stability, strong antioxidant activity (IC₅₀ = 52 µg/mL, ABTS assay)
1,3-Bis(4-ethoxyphenyl)thiourea 4-Ethoxyphenyl C₁₇H₂₀N₂O₂S 316.42 Not reported Ethoxy groups enhance lipophilicity; ChemSpider ID: 580863
1-(2-Phenylethyl)piperidine-1-carbothioamide 2-Phenylethyl + piperidine C₁₄H₂₀N₂S 248.39 Not reported Heterocyclic analog; 84.4% inhibition in antioxidant assays
1,3-Bis(2-chlorophenyl)thiourea 2-Chlorophenyl C₁₃H₁₀Cl₂N₂S 297.19 165–167 Monoclinic polymorph (space group P2₁/c); N–H···S hydrogen bonding

Crystallographic Behavior

  • Polymorphism: 1,3-Bis(2-chlorophenyl)thiourea exists in monoclinic (P2₁/c) and orthorhombic forms, with layered packing via N–H···S and C–H···Cl interactions . 1,3-Bis(3-methylphenyl)thiourea adopts a triclinic structure (space group P 1) with planar thiourea cores and C–H···π interactions . The crystal structure of this compound remains unreported but is hypothesized to form hydrogen-bonded networks similar to aryl analogs.

Properties

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1,3-bis(2-phenylethyl)thiourea

InChI

InChI=1S/C17H20N2S/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20)

InChI Key

HVCLISLMGLZZDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Bis(2-phenylethyl)thiourea
1,3-Bis(2-phenylethyl)thiourea
1,3-Bis(2-phenylethyl)thiourea
1,3-Bis(2-phenylethyl)thiourea
1,3-Bis(2-phenylethyl)thiourea
1,3-Bis(2-phenylethyl)thiourea

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